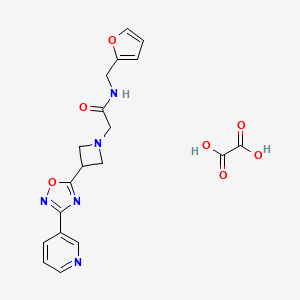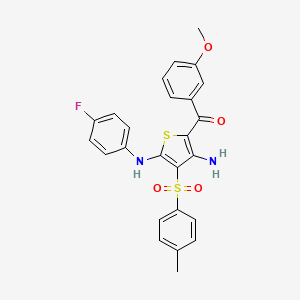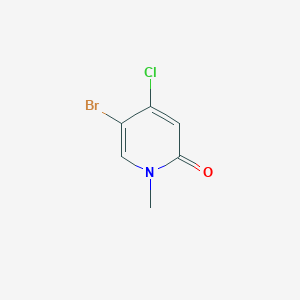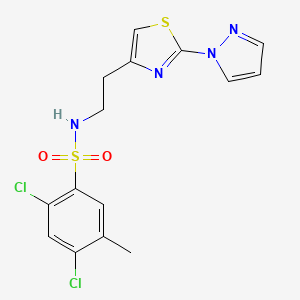
3-(1,2,4-三唑-1-基)环丁-1-胺;二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride” is a chemical compound with the CAS Number: 2408957-61-7 . It has a molecular weight of 211.09 . The IUPAC name for this compound is (1s,3s)-3- (1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-4-8-3-9-10;;/h3-6H,1-2,7H2;2*1H/t5-,6+;; . This indicates the presence of a cyclobutane ring with an attached 1,2,4-triazol-1-yl group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the retrieved data.科学研究应用
Antimicrobial Applications
1,2,4-Triazoles and their derivatives have been extensively studied for their antimicrobial properties. They exhibit significant antibacterial activity, making them potential candidates for developing new antibacterial agents. This is particularly crucial in the face of rising antibiotic resistance, which poses a global health threat . The triazole ring’s ability to form non-covalent bonds with enzymes and receptors contributes to its broad-spectrum biological activities, including action against critical-priority bacteria such as carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa .
Anticancer Research
The structural versatility of triazoles allows for the synthesis of compounds with selective activity against cancer cell lines. Research has indicated that certain 1,2,4-triazole derivatives show promising selectivity, which can be harnessed in anticancer drug design . The ability to target specific cancer cells while minimizing effects on healthy cells is a significant advantage in cancer therapy.
Antifungal Therapeutics
Triazole derivatives like 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine; dihydrochloride are commonly used in clinical applications as antifungals. Drugs such as Itraconazole, Fluconazole, and Voriconazole are examples of triazole-based medications that have been effective in treating fungal infections . Their mechanism involves inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Antiviral Drug Development
The triazole core is also integral in the development of antiviral drugs. Ribavirin, a broad-spectrum antiviral medication, is one such example that has been used in the treatment of hepatitis. The triazole structure’s interaction with viral enzymes can inhibit viral replication, making it a valuable scaffold in antiviral drug discovery .
Agrochemical Research
In the agrochemical industry, triazole derivatives are explored for their potential use in crop protection. Their biological activity can be tailored to develop compounds that protect plants from various pests and diseases, contributing to increased agricultural productivity .
Material Chemistry
The unique structure of triazoles makes them suitable for applications in material chemistry. They can be incorporated into various materials to enhance properties such as thermal stability and chemical resistance, which are valuable in creating advanced materials for industrial applications .
安全和危害
作用机制
Target of Action
Compounds containing a 1,2,4-triazole ring have been known to interact with a variety of receptors and enzymes, exhibiting a broad range of important biological activities .
Mode of Action
1,2,4-triazole derivatives have been reported to exhibit chelating activity due to the presence of unpaired electrons on the nitrogen atom, which enhances their biological spectrum .
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives have been involved in various biochemical reactions, including cu (i) catalyzed [3+2] dipolar cycloaddition .
Result of Action
Some 1,2,4-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines .
属性
IUPAC Name |
3-(1,2,4-triazol-1-yl)cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-4-8-3-9-10;;/h3-6H,1-2,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGUNDXUKJESDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=NC=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2894368.png)

![2-amino-4-(5-ethoxy-4-isopropoxy-1,3-cyclohexadienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2894371.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2894372.png)

![Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate;hydrochloride](/img/structure/B2894375.png)
![5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B2894377.png)


![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2894380.png)


![1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2894387.png)
